2-(2-Naphthyloxy)-1-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

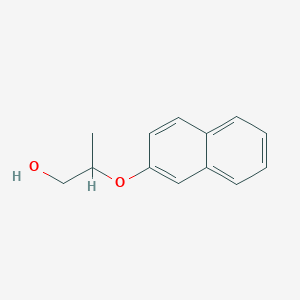

Structure

3D Structure

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25g/mol |

IUPAC Name |

2-naphthalen-2-yloxypropan-1-ol |

InChI |

InChI=1S/C13H14O2/c1-10(9-14)15-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10,14H,9H2,1H3 |

InChI Key |

MIOCXGZKIFRNRK-UHFFFAOYSA-N |

SMILES |

CC(CO)OC1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CC(CO)OC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Contextualization Within Naphthalene and Propanol Derivatives

2-(2-Naphthyloxy)-1-propanol belongs to a class of organic compounds known as aryloxypropanolamines. Its structure is characterized by a naphthalene (B1677914) ring linked through an ether bond to a propanol (B110389) backbone. smolecule.com Naphthalene, a bicyclic aromatic hydrocarbon, provides a larger, more lipophilic component compared to simpler phenyl groups. The propanol portion of the molecule contains a hydroxyl group (-OH) and a methyl group on the carbon atom adjacent to the ether linkage. This specific arrangement of functional groups is pivotal to its reactivity and utility in chemical synthesis.

The presence of the naphthyloxy group and the hydroxyl group on the propanol chain makes this compound a bifunctional molecule. The hydroxyl group can undergo various reactions, such as esterification and oxidation, while the naphthalene ring can participate in aromatic substitution reactions. evitachem.com This dual reactivity allows for the strategic modification of the molecule to build more complex chemical architectures.

In the broader context of chemical research, derivatives of naphthalene and propanol are integral to the development of a wide range of organic compounds. Naphthols, which are hydroxyl derivatives of naphthalene, are known for their high reactivity and are used as starting materials in the synthesis of dyes, pigments, and other specialty chemicals. researchgate.net Propanol derivatives, particularly those with amino and hydroxyl groups (propanolamines), are fundamental building blocks in medicinal chemistry. nih.gov

The combination of these two structural motifs in this compound makes it a valuable precursor, most notably in the synthesis of beta-adrenergic receptor antagonists, a class of drugs commonly known as beta-blockers. nih.govresearchgate.net For instance, the well-known beta-blocker propranolol (B1214883) is synthesized from a related precursor, 1-chloro-3-(1-naphthyloxy)-2-propanol, which shares the core naphthyloxy propanol structure. gpatindia.com

Stereochemical Aspects and Enantioselective Synthesis of 2 2 Naphthyloxy 1 Propanol

Enantiomeric Forms and Chiral Purity Determination Methodologies

The chirality of 2-(2-Naphthyloxy)-1-propanol originates from the carbon atom at the second position of the propanol (B110389) chain (C2), which is bonded to four different groups: a hydroxylmethyl group (-CH₂OH), a methyl group (-CH₃), a hydrogen atom (-H), and a 2-naphthyloxy group (-O-C₁₀H₇). This results in two non-superimposable mirror-image forms: (R)-2-(2-Naphthyloxy)-1-propanol and (S)-2-(2-Naphthyloxy)-1-propanol.

The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial for evaluating the success of an enantioselective synthesis. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and reliable technique for separating and quantifying enantiomers. registech.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. researchgate.net

For structurally related aryloxypropanolamines and aryloxypropionic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven highly effective. researchgate.net The selection of the mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like 2-propanol, is critical for achieving optimal separation.

Table 1: Methodologies for Chiral Purity Determination of Aryloxypropanols and Related Compounds

| Analytical Technique | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Application Notes |

| HPLC | α-Burke 2® | Dichloromethane:Methanol (90:10 v/v) + 12 mM Ammonium Acetate (B1210297) | Successfully used for the enantiomeric separation of propranolol (B1214883), a structurally analogous compound. scielo.br |

| HPLC | Chiralcel OD-H / Chiralpak AD | n-Hexane / 2-Propanol | Effective for separating enantiomers of various 2-aryloxycarboxylic acids under normal-phase conditions. researchgate.net |

| HPLC | ULTRON ES-OVM | 75% KH₂PO₄ (20 mM, pH 6.6) / 25% Methanol | Applied for the chiral control of dihydro-benzodioxinic systems. researchgate.net |

| Capillary Electrophoresis | Anionic and Neutral Cyclodextrins | Formic acid/Ammonia buffer (pH 4) | Used for enantiomeric resolution of related heterocyclic systems. researchgate.net |

Asymmetric Synthesis Strategies for Enantiopure this compound

The synthesis of single-enantiomer compounds can be broadly approached through two main strategies: the resolution of a racemic mixture or the direct asymmetric synthesis from a prochiral starting material.

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. Chemoenzymatic methods, particularly those using lipases, are highly effective for the kinetic resolution of chiral alcohols. researchgate.net These enzymes can selectively catalyze the acylation or hydrolysis of one enantiomer at a much faster rate than the other.

For instance, in the synthesis of the β-blocker propranolol, the key intermediate (R,S)-1-chloro-3-(1-naphthyloxy)-2-propanol is resolved using lipase-catalyzed transesterification. mdpi.comacs.orgnih.gov A similar strategy can be applied to this compound. The racemic alcohol could be subjected to acylation using an acyl donor like vinyl acetate in the presence of a lipase (B570770). One enantiomer would be preferentially acylated, leaving the other enantiomer in its alcohol form, allowing for their separation.

Table 2: Examples of Enzymatic Kinetic Resolution for Propranolol Intermediates

| Enzyme Source | Substrate | Reaction Type | Key Finding |

| Pseudomonas sp. lipase (PSL) | (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol | Transesterification | Ultrasound irradiation significantly increased enzyme activity and enantioselectivity (E value: 98). mdpi.com |

| Trichosporon sp. ester hydrolase | Acyloxy derivatives of 1-chloro-3-(1-naphthyloxy)-2-propanol | Hydrolysis | Achieved high enantiomeric excess (>99% ee) for the (R)-alcohol. researchgate.net |

| Lipase from Arthrobacter sp. | (±)-1-Chloro-3-(1-naphthyloxy)-2-propanol acetate | Hydrolysis | Optimal resolution achieved using immobilized whole cells with n-butanol as a co-solvent (ee ~99%, E = 535). researchgate.net |

| Candida antarctica lipase B (CALB) | (R,S)-Propranolol | O-acetylation | Computational and experimental studies demonstrated the enantioselectivity of the enzyme. acs.org |

Asymmetric Synthesis from Prochiral Precursors

Direct asymmetric synthesis involves the creation of the chiral center with a specific stereochemistry. A common approach for synthesizing chiral alcohols is the asymmetric reduction of a prochiral ketone. For this compound, this would involve the enantioselective reduction of 2-(2-naphthyloxy)-1-hydroxyacetone. Alcohol dehydrogenases (ADHs) are excellent catalysts for such transformations, often exhibiting high enantioselectivity and operating under mild conditions. rsc.org The use of an ADH with a cofactor regeneration system, for example using 2-propanol as a sacrificial substrate, provides an efficient and green route to the desired chiral alcohol. rsc.org

Another established route is the asymmetric addition of a nucleophile to an aldehyde. For example, the direct addition of terminal alkynes to aldehydes, catalyzed by a zinc triflate and a chiral ligand like N-methylephedrine, can produce chiral propargylic alcohols with high enantiomeric excess, which can then be further elaborated. organic-chemistry.org

Role of Chiral Catalysts and Auxiliaries in Enantioselective this compound Synthesis

Chiral Catalysts

Chiral catalysts are substances that accelerate a chemical reaction to produce a chiral product selectively, without being consumed in the process. They are the cornerstone of modern asymmetric synthesis.

Enzymes: As discussed, enzymes like lipases and alcohol dehydrogenases are highly efficient chiral catalysts for kinetic resolutions and asymmetric reductions, respectively. researchgate.netrsc.org Their high specificity often leads to products with very high enantiomeric purity. researchgate.net

Organocatalysts: These are small, metal-free organic molecules that can catalyze asymmetric reactions. For the synthesis of related β-blockers, L-proline has been used as a catalyst for the α-aminoxylation of aldehydes, a key step in creating the chiral amino alcohol moiety with high enantiomeric excess (>98% ee). researchgate.net

Metal-Ligand Complexes: Transition metals (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands are powerful catalysts for asymmetric hydrogenations of ketones and other unsaturated precursors. While specific examples for 2-(2-naphthyloxy)-1-hydroxyacetone are not detailed, this methodology is a standard approach for producing chiral alcohols. srce.hr

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

While direct applications for the synthesis of this compound are not prominently documented, the principle can be illustrated with general strategies. For example, an achiral acid precursor could be attached to a chiral auxiliary like an Evans oxazolidinone. Subsequent reactions, such as alkylation or reduction, would proceed with high diastereoselectivity controlled by the auxiliary. Finally, removal of the auxiliary would yield the enantiopure target molecule. Other common auxiliaries include pseudoephedrine amides and camphorsultams, which are effective in directing stereoselective alkylations and aldol (B89426) reactions. wikipedia.org This strategy provides a robust, albeit often less atom-economical, alternative to direct catalytic asymmetric synthesis.

Chemical Reactivity and Transformation Chemistry of 2 2 Naphthyloxy 1 Propanol

Elucidation of Reaction Mechanisms Involving the Naphthyloxy and Hydroxyl Moieties

The reactivity of 2-(2-Naphthyloxy)-1-propanol is centered around its naphthyloxy and hydroxyl functional groups. The naphthyloxy group, being an aromatic ether, is generally stable but can participate in electrophilic substitution reactions on the naphthalene (B1677914) ring, although the ether oxygen deactivates the ring towards this type of reaction. The hydroxyl group, a secondary alcohol, is a primary site for reactions such as oxidation, esterification, and etherification.

The naphthalene ring can influence the reactivity of the molecule through π-π stacking interactions with other aromatic systems. The hydroxyl group is capable of forming hydrogen bonds, which affects the molecule's physical properties and interactions with other molecules.

Studies on related naphthol compounds provide insight into potential reaction mechanisms. For instance, the reaction of naphthols with hydroxyl radicals (•OH) has been shown to proceed via addition to the aromatic ring, forming naphthoxyl radicals as transient species. researchgate.net While this is for the parent naphthols, it suggests that under oxidative conditions, the naphthyloxy ring of this compound could undergo similar transformations.

The hydroxyl group is a key site for many transformations. Oxidation of the secondary alcohol can yield the corresponding ketone, 1-(2-naphthyloxy)-2-propanone. This type of reaction is common for secondary alcohols and can be achieved using various oxidizing agents.

Derivatization Strategies for Functionalization of this compound

Derivatization is a crucial strategy for modifying the properties of this compound, often to enhance its analytical detection or to create new molecules with specific biological activities. xjtu.edu.cnnih.gov The primary sites for derivatization are the hydroxyl group and, to a lesser extent, the naphthalene ring. nih.gov

Reactions at the Hydroxyl Group:

Esterification: The hydroxyl group can be readily esterified by reacting with acyl chlorides or anhydrides. For example, reaction with acetic anhydride (B1165640) can form the corresponding acetate (B1210297) ester. researchgate.net This is a common strategy to protect the hydroxyl group or to introduce a new functional group.

Etherification: Further reaction at the hydroxyl group can lead to the formation of ethers.

Oxidation: As mentioned, the secondary alcohol can be oxidized to a ketone. Reagents like pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. researchgate.net

Reactions Involving the Naphthalene Ring:

While less common, the naphthalene ring can undergo electrophilic substitution reactions, though conditions may need to be forcing due to the deactivating effect of the ether oxygen.

Interactive Data Table: Derivatization Reactions of Propranolol (B1214883) (a related compound)

| Reactant | Reaction Type | Conditions | Product | Reference |

| 2-chlorobenzoyl chloride | Esterification | CHCl3, NaHCO3, 50°C, 24 h | 1-(Isopropylamino)-3-(naphthalene-1-yloxy)-propan-2-yl 2-chlorobenzoate (B514982) and isomer | researchgate.net |

| Acetic anhydride | Esterification | CHCl3, NaHCO3, 45°C, 24 h | Not specified | researchgate.net |

| Pyridinium chlorochromate (PCC) | Oxidation | CH2Cl2, 40°C, 20 h | 1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-one | researchgate.net |

Note: The table above describes reactions for propranolol, which is structurally similar to this compound but contains an isopropylamino group. The reactivity of the hydroxyl group is expected to be comparable.

Derivatization is also a key strategy in analytical chemistry to improve the detection of compounds in techniques like high-performance liquid chromatography (HPLC). xjtu.edu.cnnih.gov For molecules with hydroxyl groups, derivatizing agents can be used to introduce a chromophore or fluorophore, enhancing UV or fluorescence detection. nih.gov

Kinetic and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic data for the transformations of this compound are not extensively available in the public domain. However, some calculated thermodynamic properties provide theoretical insights into its stability and phase behavior.

Calculated Thermodynamic Properties:

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | 23.75 | kJ/mol | chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -185.25 | kJ/mol | chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 21.85 | kJ/mol | chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 67.81 | kJ/mol | chemeo.com |

| Normal Boiling Point Temperature (Tboil) | 661.64 | K | chemeo.com |

| Normal melting (fusion) point (Tfus) | 375.96 | K | chemeo.com |

These calculated values suggest that the formation of this compound in the gas phase is an exothermic process. The positive Gibbs free energy of formation indicates that the reaction is not spontaneous under standard conditions.

Kinetic studies of related compounds can offer some understanding. For example, the reaction of hydroxyl radicals with 2-naphthol (B1666908) has a determined rate constant, which is a measure of the reaction speed. researchgate.net Such studies on this compound would be necessary to quantify the rates of its various transformations.

Theoretical and Computational Chemistry Studies on 2 2 Naphthyloxy 1 Propanol

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

For 2-(2-Naphthyloxy)-1-propanol, DFT calculations would be used to compute key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. The ESP map would identify electron-rich regions (nucleophilic sites), such as the oxygen atoms of the ether and hydroxyl groups, and electron-poor regions (electrophilic sites). This information is invaluable for predicting how the molecule will interact with other chemical species, including biological receptors or reactants. Reactivity descriptors such as chemical hardness and electronegativity can also be derived from these calculations. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT (Note: The following data is illustrative and based on typical values for similar aromatic ethers)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measures overall polarity of the molecule |

| Electron Affinity | 0.9 eV | Energy released when an electron is added |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional shape or conformation. The propanol (B110389) side chain can rotate around several single bonds, leading to numerous possible conformers.

Conformational analysis would systematically explore the potential energy surface of the molecule to identify stable, low-energy conformations. researchgate.netmdpi.com This is often done by performing a series of geometry optimizations starting from different initial structures. Quantum chemical methods can be used to accurately calculate the relative energies of these conformers. Such studies on related β-blockers have shown that the orientation of the side chain relative to the aromatic naphthyl ring is critical. researchgate.net

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. rsc.org In an MD simulation, the motion of every atom is calculated over a series of very short time steps by solving Newton's equations of motion. This provides a trajectory that reveals how the molecule moves, vibrates, and changes its conformation in a given environment, such as in a solvent like water or interacting with a biological membrane. tdl.org MD simulations can reveal the most populated conformational states, the lifetimes of these states, and the energy barriers for converting between them. mdpi.com

Table 2: Illustrative Relative Energies of Key Conformers of this compound (Note: The following data is for illustrative purposes only)

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| A (Extended) | ~180° (trans) | 0.00 | 65% |

| B (Gauche 1) | ~60° (gauche) | 0.85 | 20% |

| C (Gauche 2) | ~-60° (gauche) | 1.20 | 15% |

Computational Prediction of Spectroscopic Signatures for Research Validation

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. Theoretical calculations can generate predicted spectra (NMR, IR, Raman, UV-Vis) that can be compared with experimental results to confirm the identity and structure of a synthesized compound. researchgate.netmdpi.com

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing calculated and experimental NMR spectra helps in assigning the signals to specific atoms in the molecule, which is crucial for structural elucidation. mdpi.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These correspond to the stretching and bending of chemical bonds. The calculated vibrational spectrum can be compared with experimental IR and Raman spectra to confirm the presence of specific functional groups (e.g., O-H stretch, C-O ether stretch, aromatic C=C vibrations). mdpi.com

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. nih.govscience.gov This allows for the prediction of the absorption wavelengths (λ_max) in a UV-Vis spectrum, which correspond to the promotion of electrons from occupied to unoccupied orbitals, often involving the π-system of the naphthyl group.

Table 3: Computationally Predicted Spectroscopic Peaks for this compound (Note: This data is hypothetical and serves as an example of predicted values)

| Spectroscopy Type | Predicted Peak/Region | Assignment |

|---|---|---|

| ¹H NMR (ppm) | 7.2 - 8.0 | Aromatic protons (naphthyl group) |

| ¹³C NMR (ppm) | 155 - 160 | Aromatic carbon attached to ether oxygen |

| IR (cm⁻¹) | 3200 - 3500 | O-H stretching vibration |

| IR (cm⁻¹) | 1200 - 1250 | Aryl-alkyl ether C-O stretching |

| UV-Vis (nm) | ~275 | π→π* transition in naphthyl ring |

In Silico Design of Novel Derivatives and Optimized Reaction Pathways

Beyond analyzing a single molecule, computational chemistry enables the in silico design of new derivatives with potentially enhanced properties. ijpsjournal.combiointerfaceresearch.com By systematically modifying the structure of this compound on a computer—for instance, by adding or changing substituent groups on the naphthyl ring—researchers can rapidly screen a large library of virtual compounds. Properties such as binding affinity to a target protein, solubility, or electronic characteristics can be calculated for each derivative, allowing scientists to prioritize the most promising candidates for synthesis. ajol.info

Computational methods can also be used to study and optimize reaction pathways for the synthesis of this compound and its derivatives. researchgate.net By modeling the transition states and intermediates of a chemical reaction, chemists can calculate activation energies and reaction thermodynamics. This information helps in understanding the reaction mechanism and predicting the conditions (e.g., temperature, catalyst) that would lead to the highest yield and purity of the desired product, minimizing the need for costly and time-consuming trial-and-error experimentation in the lab.

Advanced Spectroscopic and Analytical Techniques for Research on 2 2 Naphthyloxy 1 Propanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Research and Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(2-Naphthyloxy)-1-propanol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. researchgate.netchemguide.co.uklibretexts.org In a typical ¹H NMR spectrum, the number of signals corresponds to the different chemical environments of the protons, the integration of these signals relates to the number of protons in each environment, and the splitting patterns (multiplicity) reveal information about neighboring protons. libretexts.orgdocbrown.infoyoutube.com

For purity assessment, NMR is highly effective. The presence of sharp signals at anticipated chemical shifts, with correct integration and splitting patterns, indicates a high degree of purity. researchgate.net Conversely, the appearance of unexpected peaks can signify the presence of impurities, such as residual solvents or byproducts from synthesis. researchgate.net Quantitative NMR (qNMR) can be employed for precise purity determination by integrating the signals of the analyte against a certified internal standard. mestrelab.comseishin-syoji.co.jp The choice of deuterated solvent is crucial to avoid interfering signals. docbrown.infomsu.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted NMR data. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| H-1 (CH₃) | ~1.3 | Doublet | ~18 |

| H-2 (CH) | ~4.2 | Multiplet | ~68 |

| H-3 (CH₂) | ~4.0 | Multiplet | ~72 |

| Naphthyl Protons | 7.1 - 7.8 | Multiplet | 107-135 |

| OH | Variable | Singlet (broad) | - |

| Naphthyl Carbons | - | - | 107-157 |

Note: The chemical shift of the hydroxyl (-OH) proton is variable and can be confirmed by D₂O exchange, which causes the peak to disappear. chemguide.co.uk

Mass Spectrometry-Based Methodologies for Mechanistic Elucidation and Impurity Profiling

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity and elucidating reaction mechanisms. Ionization techniques like Electron Ionization (EI) are considered "hard" and cause significant fragmentation, providing a detailed fingerprint of the molecule. acdlabs.com Softer ionization methods, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), result in less fragmentation and a more prominent molecular ion peak. acdlabs.com

The fragmentation pattern is reproducible and provides valuable structural information. acdlabs.com For alcohols like this compound, common fragmentation pathways include alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orglibretexts.org Analysis of these fragments helps to piece together the structure of the parent molecule. libretexts.org

For impurity profiling, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. thermofisher.comarastirmax.comchimia.ch These methods separate impurities from the main compound before they enter the mass spectrometer, allowing for their individual identification and quantification, even at trace levels. thermofisher.comnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of impurities with a high degree of confidence. thermofisher.comresearchgate.net

Interactive Data Table: Common Mass Spectral Fragments of this compound and Related Structures

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 202 | [M]⁺ (Molecular Ion) | - |

| 184 | [M-H₂O]⁺ | Dehydration |

| 157 | [C₁₀H₇O-CH₂]⁺ | Cleavage of propanol (B110389) side chain |

| 144 | [C₁₀H₈O]⁺ | Naphthyloxy cation |

| 115 | [C₉H₇]⁺ | Naphthalene (B1677914) fragment |

| 45 | [CH₃-CH-OH]⁺ | Alpha-cleavage |

Note: The base peak in the mass spectrum of a related compound, propan-2-ol, is often m/z 45. docbrown.info The molecular ion peak for propan-1-ol itself can be unstable and may not be the most abundant. docbrown.info

Chromatographic Techniques for Stereoisomer Separation and Quantitative Analysis (e.g., Chiral HPLC, GC)

Since this compound contains a chiral center, it exists as a pair of enantiomers. The separation of these stereoisomers is crucial and is typically achieved using chiral chromatography. bgb-analytik.com High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used method. bgb-analytik.comnih.gov The principle behind this separation is the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. bgb-analytik.com

The choice of the chiral column and mobile phase is critical for achieving good resolution. bgb-analytik.comaocs.org Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns are common choices. bgb-analytik.comaocs.org Method development often involves screening different columns and mobile phase compositions to optimize the separation. bgb-analytik.com

For quantitative analysis, both Gas Chromatography (GC) and HPLC are suitable techniques. nih.gov In GC, the compound is vaporized and separated in a gaseous mobile phase. shimadzu.com A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds. shimadzu.comresearchgate.net For HPLC-based quantification, a UV detector is often employed, as the naphthyl group in this compound is a strong chromophore.

Interactive Data Table: Chromatographic Conditions for Analysis of Naphthyloxy Propanol Derivatives

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application | Reference |

| Chiral HPLC | α-Glycoprotein (AGP) or β-Cyclodextrin (BCD) based | e.g., Acetonitrile/Ammonium acetate (B1210297) buffer | UV | Enantioseparation | neliti.com |

| Chiral HPLC | N-(R)-1-(1-naphthyl)ethylaminocarbonyl-(S)-valine bonded to silica | Hexane (B92381)/1,2-dichloroethane/ethanol | UV | Enantioseparation | aocs.org |

| GC | Capillary column (e.g., DB-624) | Helium | Mass Spectrometer (MS) | Impurity Analysis | nih.gov |

| GC | Rtx-BAC Plus 2 | Helium | Flame Ionization (FID) | Quantitative Analysis | shimadzu.com |

X-ray Crystallography and Diffraction Studies of Crystalline Forms and Cocrystals

The study of different crystalline forms, known as polymorphs, and cocrystals is critical in materials science. jyu.fi Polymorphs are different crystal structures of the same compound, while cocrystals are crystalline structures composed of two or more different molecules held together in a stoichiometric ratio. jyu.finih.gov Powder X-ray diffraction (PXRD) is a key technique for identifying new crystalline forms and is often used in screening for polymorphs and cocrystals. jyu.fipolycrystalline.itnih.gov While single-crystal X-ray diffraction provides the complete structure, PXRD gives a characteristic fingerprint for a given crystalline solid. d-nb.infonih.gov The formation of cocrystals can be used to modify the physicochemical properties of a compound. jyu.fipolycrystalline.it

Interactive Data Table: Key Concepts in X-ray Diffraction Studies

| Concept | Description | Relevance to this compound | Reference |

| Single-Crystal X-ray Diffraction (SCXRD) | Determines the precise 3D atomic structure from a single, high-quality crystal. | Provides definitive proof of molecular structure, conformation, and intermolecular interactions. | anton-paar.commdpi.com |

| Powder X-ray Diffraction (PXRD) | Generates a characteristic diffraction pattern from a microcrystalline powder, used for phase identification. | Used to identify different polymorphs or cocrystals and to assess sample purity. | d-nb.infonih.gov |

| Polymorphism | The ability of a compound to exist in more than one crystalline form. | Different polymorphs can have different physical properties. Screening is important for consistent material properties. | jyu.fi |

| Cocrystals | Crystalline solids containing two or more neutral molecular components in a stoichiometric ratio within the same crystal lattice. | Can be designed to improve properties such as solubility and stability. | jyu.fipolycrystalline.itnih.gov |

| Unit Cell | The smallest repeating unit of a crystal lattice. | Its dimensions and angles are determined by diffraction and define the crystal system. | anton-paar.comlibretexts.org |

Applications of 2 2 Naphthyloxy 1 Propanol As a Synthon and Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

2-(2-Naphthyloxy)-1-propanol serves as a valuable building block in the creation of intricate organic structures. The presence of the hydroxyl group and the naphthyloxy moiety allows for a range of chemical transformations. The hydroxyl group can undergo oxidation, reduction, and substitution reactions, while the naphthalene (B1677914) ring can participate in various aromatic substitution reactions.

One of the notable applications of this compound is in the synthesis of derivatives with potential biological activity. For instance, derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties. The structural framework of this compound is also found in more complex natural products and designed molecules, where it serves as a crucial starting point or intermediate in their total synthesis.

Utilization as a Building Block in Polymer Science and Advanced Material Synthesis

In the realm of polymer science, diols and other multifunctional monomers are essential for creating polyesters and other condensation polymers. libretexts.org While direct polymerization of this compound is not commonly cited, its structural motifs are relevant to the synthesis of advanced materials. The naphthalene unit, when incorporated into a polymer backbone, can enhance thermal stability and confer specific optical and electronic properties.

The synthesis of polyesters typically involves the reaction of a diol with a dicarboxylic acid. libretexts.orgjku.at By functionalizing this compound to introduce a second reactive group, it could potentially be used as a monomer in polymerization reactions. For example, conversion of the propanol (B110389) to a diol or functionalization of the naphthalene ring could yield a monomer suitable for producing polyesters with unique properties derived from the bulky and aromatic naphthyl group. The synthesis of polyesters can be achieved through various methods, including enzyme-catalyzed ring-opening polymerization (eROP) and polycondensation. nih.gov

Application as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The chiral nature of this compound, which can exist as (R) and (S) enantiomers, makes it a candidate for applications in asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wordpress.com Similarly, chiral ligands coordinate to metal catalysts to create an asymmetric environment that favors the formation of one enantiomer of a product over the other. sigmaaldrich.com

While the direct use of this compound as a chiral auxiliary is not extensively documented, its structural class is relevant. For instance, related chiral alcohols and their derivatives are employed to induce stereoselectivity in reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions. sfu.caharvard.edu The development of novel chiral ligands is an ongoing area of research, with a focus on creating versatile and efficient catalysts for a wide range of asymmetric transformations. sigmaaldrich.com The synthesis of enantiomerically pure compounds is particularly crucial in the pharmaceutical industry, where the two enantiomers of a drug can have different biological activities.

Precursor for Advanced Pharmaceutical Intermediates and Agrochemicals

This compound and its closely related analogs are significant intermediates in the synthesis of pharmaceuticals. A prominent example is its connection to the synthesis of beta-adrenergic blockers. For instance, the structurally similar compound 1-chloro-3-(1-naphthyloxy)-2-propanol is a key intermediate in the synthesis of propranolol (B1214883) and nadoxolol, which are used to treat cardiovascular conditions like hypertension and angina. smolecule.comlookchem.comresearchgate.netnih.gov The synthesis of these drugs often involves the kinetic resolution of racemic intermediates to obtain the desired enantiomerically pure active pharmaceutical ingredient. researchgate.netnih.gov

The synthesis of the well-known non-steroidal anti-inflammatory drug (NSAID) Naproxen also involves intermediates that are structurally related to this compound. researchgate.net The general structure of a naphthyl group attached to a propionic acid or propanol moiety is a common feature in this class of compounds.

In the field of agrochemicals, which encompasses the synthesis of pesticides, herbicides, and fungicides, various chemical intermediates are employed. evonik.com While specific examples of this compound's direct use in major agrochemicals are not prevalent in the searched literature, the synthesis of complex agrochemicals often relies on versatile building blocks that can be elaborated into the final active ingredients. hyphadiscovery.com

Involvement in Chemical Probes and Advanced Analytical Reagents

Chemical probes are essential tools for studying biological processes, and fluorescent probes are particularly valuable for their high sensitivity and utility in imaging. ed.ac.ukchemrxiv.orgbayer.com The naphthalene moiety in this compound is a fluorophore, meaning it can absorb and emit light. This intrinsic property makes it and its derivatives potential candidates for the development of fluorescent probes.

By attaching specific recognition elements to the this compound scaffold, it is conceivable to design probes that can selectively bind to and report on the presence of specific analytes or changes in their microenvironment. The synthesis of such probes often involves a modular approach, where a fluorescent reporter, a linker, and a recognition unit are combined. srce.hrsioc-journal.cnscielo.br

Furthermore, in analytical chemistry, chiral stationary phases are used in chromatography to separate enantiomers. Derivatives of chiral compounds, including those structurally similar to this compound, can be immobilized onto a solid support to create these stationary phases. The differential interaction of the enantiomers of an analyte with the chiral stationary phase allows for their separation and quantification.

Environmental Aspects and Degradation Pathways of 2 2 Naphthyloxy 1 Propanol

Photochemical Degradation Studies and Mechanisms

Photochemical degradation, or photolysis, is a key process that breaks down chemical compounds in the environment through the action of light, particularly ultraviolet (UV) radiation from the sun. wikipedia.org This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH). wikipedia.orgnih.govwikipedia.org

For 2-(2-Naphthyloxy)-1-propanol, photochemical degradation is expected to proceed via reactions involving both the naphthalene (B1677914) ring and the propanol (B110389) side chain. The naphthalene moiety is susceptible to attack by hydroxyl radicals, a highly reactive species formed in the atmosphere and aquatic environments. wikipedia.orgresearchgate.net The reaction of •OH with naphthol derivatives, which are structurally similar to the naphthyloxy portion of the target molecule, proceeds via addition to the aromatic ring, leading to the formation of hydroxylated intermediates. researchgate.net These intermediates can undergo further oxidation, potentially leading to the cleavage of the aromatic ring.

Simultaneously, the 1-propanol (B7761284) side chain can also be targeted. The photodegradation of 1-propanol in the presence of H₂O₂ has been shown to yield various carboxylic acids, including acetate (B1210297), formate, and propionate (B1217596), through oxidation processes. nih.gov The initial reaction of an alcohol like 1-propanol with a hydroxyl radical typically involves the abstraction of a hydrogen atom, leading to the formation of an α-hydroxypropyl radical. inchem.org This radical then reacts with oxygen to form products like propionaldehyde, which can be further oxidized. inchem.org

Therefore, the photochemical degradation of this compound likely follows a complex mechanism involving initial hydroxylation of the naphthalene ring and oxidation of the propanol side chain, followed by the formation of various smaller, more oxidized byproducts.

Table 1: Potential Photochemical Degradation Products of this compound

| Precursor Compound | Degradation Process | Potential Products |

| This compound | Hydroxylation | Hydroxylated naphthyloxy-propanol derivatives |

| This compound | Side-chain oxidation | 2-(2-Naphthyloxy)propionaldehyde |

| This compound | Ether bond cleavage | 2-Naphthol (B1666908), 1,2-Propanediol |

| Naphthalene moiety | Ring cleavage | Phthalic acids, other smaller organic acids |

| Propanol side chain | Oxidation | Propionic acid, Acetic acid, Formic acid |

Biodegradation Pathways and Microbial Metabolism

Biodegradation is the breakdown of organic substances by microorganisms, such as bacteria and fungi, and is a crucial pathway for the removal of pollutants from the environment. hyperwriteai.comwikipedia.org The structure of this compound, containing both an aromatic naphthalene ring and an alcohol side chain, suggests that it can be metabolized by a variety of microbes.

Microorganisms are known to degrade complex aromatic hydrocarbons and alcohols. The biodegradation of naphthalene, for instance, is well-documented and typically initiated by a dioxygenase enzyme that incorporates both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. nih.gov This is followed by dehydrogenation and subsequent ring cleavage. Strains of Pseudomonas have been identified that possess the nah catabolic pathway for naphthalene degradation. nih.gov

The alcohol side chain is also susceptible to microbial attack. Primary alcohols like 1-propanol are readily biodegradable under both aerobic and anaerobic conditions. inchem.orgwho.int The metabolic pathway often involves oxidation of the alcohol to the corresponding aldehyde and then to a carboxylic acid by alcohol and aldehyde dehydrogenases. nih.gov For example, Propionibacterium freudenreichii can metabolize 1,2-propanediol (a related compound) into propionate and 1-propanol. frontiersin.org

The biodegradation of this compound would likely involve one of two initial steps:

Attack on the naphthalene ring: A dioxygenase enzyme could hydroxylate the naphthalene ring, leading to ring fission and subsequent degradation.

Oxidation of the alcohol group: An alcohol dehydrogenase could oxidize the primary alcohol on the propanol side chain to an aldehyde, followed by further oxidation to a carboxylic acid.

The ether linkage between the naphthalene ring and the propanol side chain may also be a target for microbial cleavage, which would yield 2-naphthol and 1-propanol as initial products, both of which are known to be biodegradable.

Table 2: Potential Microbial Pathways for the Degradation of this compound

| Metabolic Pathway | Key Enzyme Type | Potential Microbial Genera | Initial Products |

| Aromatic ring oxidation | Naphthalene Dioxygenase | Pseudomonas, Rhodococcus | Dihydrodiol derivatives |

| Alcohol oxidation | Alcohol Dehydrogenase | Corynebacterium, Saccharomyces | 2-(2-Naphthyloxy)propionaldehyde |

| Ether cleavage | Etherase | Various bacteria and fungi | 2-Naphthol, 1-Propanol |

| Anaerobic degradation | Various | Propionibacterium | Propionate, 1-Propanol |

Environmental Fate and Transformation in Various Media

The environmental fate of a chemical describes its transport and transformation in different environmental compartments: air, water, and soil. hyperwriteai.com The physical and chemical properties of this compound will govern its distribution and persistence.

In Air: Due to its propanol group, the compound is expected to have a lower volatility compared to unsubstituted naphthalene. If it does enter the atmosphere, its primary removal mechanism would be reaction with hydroxyl radicals. inchem.orgwho.int The atmospheric residence time for similar compounds like 1-propanol is short, on the order of a few days, preventing long-range transport. inchem.org

In Water: The presence of the hydroxyl group in the propanol chain increases the water solubility of the molecule compared to naphthalene. In the aquatic environment, it would be subject to both photochemical degradation and biodegradation. wikipedia.orgeuropa.eu Hydrolysis of the ether linkage is not expected to be a significant abiotic degradation pathway under normal environmental pH conditions. inchem.org Its potential for bioaccumulation is likely low due to its expected rapid biodegradation. who.int

In Soil: When released to soil, this compound is expected to exhibit some degree of sorption to soil organic matter, a characteristic driven by the hydrophobic naphthalene ring. mdpi.com However, its water solubility will also allow for some mobility and leaching into groundwater. ctgb.nl The primary fate in soil will likely be biodegradation by soil microorganisms. who.int Both aerobic and anaerobic degradation processes are possible, breaking the compound down into simpler molecules. europa.eu

Table 3: Summary of Environmental Fate of this compound

| Environmental Compartment | Dominant Process(es) | Expected Persistence | Key Transformation Products |

| Air | Reaction with hydroxyl radicals | Low | Carbon dioxide, Water, Aldehydes |

| Water | Biodegradation, Photodegradation | Low to Moderate | 2-Naphthol, Propionaldehyde, Carboxylic acids, CO₂ |

| Soil | Biodegradation, Sorption | Low to Moderate | 2-Naphthol, CO₂, Biomass |

| Sediment | Anaerobic Biodegradation, Sorption | Moderate | Methane, CO₂, Simpler organic acids |

Future Research Trajectories and Emerging Paradigms in 2 2 Naphthyloxy 1 Propanol Chemistry

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in the synthesis of fine chemicals and pharmaceuticals, including propranolol (B1214883) and its precursors. europa.eu Flow chemistry offers enhanced safety, better heat and mass transfer, and straightforward scalability, making it an attractive methodology for optimizing the synthesis of the 2-(2-naphthyloxy)-1-propanol framework. europa.eutue.nl

Research has demonstrated the successful continuous flow synthesis of propranolol, a key derivative of this compound. researchgate.net One significant challenge in the conventional synthesis is the formation of a tertiary amine by-product. A developed flow process effectively mitigated this side reaction by using a catalytic amount of water, which improved both the yield and purity of the final product. researchgate.net This method achieved a productivity of several grams per hour, showcasing its potential for industrial-scale manufacturing. researchgate.net

| Parameter | Conventional Batch Process | Continuous Flow Process researchgate.net |

|---|---|---|

| Primary Challenge | Formation of tertiary amine byproduct | Successfully minimized byproduct formation |

| Key Innovation | - | Use of catalytic water to improve yield and purity |

| Reaction Time | Typically several hours | Reduced residence time defined by flow rate |

| Scalability | Complex scale-up | Straightforward scalability with high productivity (grams/hour) |

| Safety | Potential for thermal runaway in exothermic steps | Enhanced heat dissipation and safety control |

The integration of these flow systems with automated synthesis platforms is the next logical frontier. Automated systems, combining robotics and artificial intelligence, can accelerate the discovery and optimization of synthetic routes for new derivatives. acs.orgkit.edu Such platforms enable high-throughput screening of reaction conditions, catalysts, and substrates, which would be invaluable for creating libraries of novel compounds based on the this compound scaffold for various applications. researchgate.netacs.org While direct application to this compound is still an emerging area, the demonstrated success of automated systems in synthesizing other complex drug molecules underscores the vast potential. acs.orgsyrris.com

Exploration of Novel Catalytic Systems for Efficient and Selective Transformations

The synthesis of specific stereoisomers of this compound derivatives is critical, as biological activity is often enantiomer-dependent. mdpi.com This has spurred extensive research into novel catalytic systems that can achieve high efficiency and enantioselectivity. Biocatalysis, using enzymes or whole-cell systems, has emerged as a powerful and green alternative to traditional chemical methods.

Enzymatic kinetic resolution is a prominent strategy. For instance, the (R)-enantiomer of 1-chloro-3-(1-naphthyloxy)-2-propanol, a key intermediate for (S)-propranolol, has been successfully prepared through enantioselective transesterification catalyzed by lipase (B570770) from Pseudomonas sp. mdpi.com The application of ultrasound irradiation in this system dramatically increased both the enzyme's activity and its enantioselectivity compared to conventional methods. mdpi.com Under optimal conditions, optically pure (R)-1-chloro-3-(1-naphthyloxy)-2-propanol (ee > 99%) was obtained. mdpi.com

| Parameter | Optimal Condition | Result |

|---|---|---|

| Enzyme | Pseudomonas sp. lipase (PSL) | Excellent catalytic activity and enantioselectivity |

| Solvent | n-Hexane | - |

| Acyl Donor | Vinyl propionate (B1217596) | - |

| Temperature | 45 °C | - |

| Ultrasound Power | 175 W | Enzyme Activity: 78.3 ± 3.2 μmol·g⁻¹·min⁻¹ |

| Enantioselectivity (E value) | - | 98 ± 6 |

Other research has focused on whole-cell biocatalysts. Various yeast species, such as Yarrowia lipolytica, have been used for the stereoselective reduction of 1-chloro-3-(1-naphthyloxy)propan-2-one to the corresponding (S)-alcohol, demonstrating yields between 25% and 88%. mdpi.com Furthermore, engineered enzymes like self-sufficient peroxygenases have been developed to catalyze highly selective hydroxylations on the propranolol molecule, enabling the synthesis of specific human drug metabolites that are otherwise difficult to produce. acs.org The future in this domain lies in enzyme engineering and the discovery of novel biocatalysts to perform even more complex and selective transformations on the this compound core structure.

Development of Advanced Materials Utilizing this compound Scaffolds

A particularly exciting research trajectory is the use of the this compound scaffold not as a therapeutic agent itself, but as a monomer for the creation of novel functional polymers and advanced materials. This approach leverages the inherent chemical functionalities of the molecule to build macromolecules with unique properties.

Recent studies have detailed the synthesis of poly(propranolol) acrylate (B77674) and methacrylate (B99206) polymers. researchgate.net In this work, the parent molecule, 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol, was chemically modified to introduce a polymerizable acrylate or methacrylate group. The resulting monomers were then converted into polymers via free-radical polymerization. researchgate.net These novel polymers were found to possess significant antibacterial activity against both gram-positive (Staphylococcus aureus) and gram-negative (Pseudomonas aeruginosa) bacteria. researchgate.net Furthermore, they demonstrated a high capacity for absorbing heavy metal ions such as Zn²⁺, Cu²⁺, Ni²⁺, and Pb²⁺ from water. researchgate.net

| Polymer | Antibacterial Activity (Inhibition Zone Diameter, mm) | Metal Ion Uptake (mg/g) | |

|---|---|---|---|

| S. aureus | P. aeruginosa | Zn²⁺: 89.4, Cu²⁺: 115.2, Ni²⁺: 102.6, Pb²⁺: 121.5 | |

| Poly-IANOPA | 16 | 14 | |

| Poly-IANOPMA | 18 | 16 | Zn²⁺: 94.3, Cu²⁺: 120.7, Ni²⁺: 108.3, Pb²⁺: 128.4 |

Another area of development involves molecularly imprinted polymers (MIPs). Polymer beads molecularly imprinted with propranolol have been synthesized in microfluidic reactors, creating materials with high specificity for binding the target molecule. tue.nl Such materials have potential applications in chiral separations, drug delivery, and sensor technology. The formation of metal complexes, such as a copper(II) complex incorporating a ligand derived from 1-[2-hydroxybenzyl(2-pyridylmethyl)amino]-3-(1-naphthyloxy)-2-propanol, has shown potent anti-proliferative activity against human lung cancer cells, opening a new frontier in metallodrug development. researchgate.net

Interdisciplinary Research Frontiers and Untapped Research Potential

The future of this compound chemistry is inherently interdisciplinary, lying at the crossroads of organic synthesis, materials science, biocatalysis, and medicine. The development of functional polymers with antibacterial and heavy-metal-chelating properties is a prime example, blending polymer chemistry with microbiology and environmental science. researchgate.net This research opens up potential applications in water purification, biomedical coatings, and environmental remediation.

The untapped potential of this chemical scaffold is vast. Key areas for future exploration include:

Smart Materials: Developing stimuli-responsive polymers based on the this compound backbone. These materials could, for example, release a bound substance in response to changes in pH or temperature, leading to advanced drug delivery systems or sensors.

Chiral Catalysis: While derivatives are used in chiral separations, the untapped potential lies in designing novel chiral ligands and catalysts based on the rigid naphthyloxy-propanol structure for use in asymmetric synthesis.

Computational Chemistry: Employing computational modeling and artificial intelligence to predict the properties of new derivatives and materials. hokudai.ac.jp This can guide experimental efforts, saving time and resources in the discovery of new functional molecules and polymers.

Chemical Biology: Synthesizing fluorescently-tagged or biotinylated derivatives of this compound to be used as chemical probes to study biological pathways and protein interactions with greater precision.

By fostering collaboration between chemists, biologists, material scientists, and engineers, the full potential of the this compound structure can be realized, leading to innovations that extend far beyond its original therapeutic purpose. hokudai.ac.jpethernet.edu.et

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-Naphthyloxy)-1-propanol, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves nucleophilic substitution between 2-naphthol and a halogenated propanol derivative (e.g., 1-chloro-2-propanol). Key steps include:

- Base Selection: Use potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) to deprotonate 2-naphthol, forming the reactive oxyanion .

- Temperature Control: Maintain room temperature to minimize side reactions (e.g., polyether formation) .

- Purification: Column chromatography or recrystallization to isolate the product from unreacted starting materials.

Efficiency can be improved by optimizing stoichiometry (1:1.2 molar ratio of 2-naphthol to alkylating agent) and using phase-transfer catalysts.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regioselectivity and ether bond formation. For example, the naphthyl proton signals appear downfield (δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (expected [M+H]⁺ for C₁₃H₁₄O₂: 202.0994).

- HPLC-PDA: Assess purity (>95%) using a C18 column with a water-acetonitrile gradient .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves (EN 374 certified) and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

- Solubility Studies: Perform systematic titrations in solvents (e.g., water, ethanol, DMSO) at controlled temperatures. For example, solubility in water is likely low (<1 g/L) due to the hydrophobic naphthyl group, but co-solvents (e.g., PEG-400) may enhance it .

- Stability Testing: Use accelerated stability protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like naphthol or propanal derivatives .

Q. What strategies mitigate regioselectivity challenges during the synthesis of naphthyloxy-propanol derivatives?

Methodological Answer:

- Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) on the naphthol ring to control substitution patterns .

- Catalytic Systems: Employ transition-metal catalysts (e.g., CuI) for Ullmann-type coupling to enhance selectivity for the 2-position .

- Computational Modeling: Use DFT calculations to predict reaction pathways and optimize transition states .

Q. How can researchers design experiments to study the biological activity of this compound?

Methodological Answer:

- In Vitro Assays: Screen for antimicrobial activity via broth microdilution (MIC determination against Gram-positive/negative bacteria) .

- Cytotoxicity Profiling: Use MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .

- Mechanistic Studies: Employ fluorescence quenching or molecular docking to evaluate interactions with target enzymes (e.g., cytochrome P450) .

Data Interpretation and Optimization

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

- Batch Comparison: Re-run NMR under identical conditions (solvent, concentration, temperature) and cross-validate with spiked samples of known impurities .

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., di-naphthyl ethers) and adjust reaction time/temperature to suppress their formation .

Q. What methodologies are recommended for studying the environmental fate of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.